5-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
"5-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid" is a compound that belongs to a class of chemicals known for their complex molecular structures and potential for various chemical reactions. These compounds are of interest due to their unique physical and chemical properties, which can lead to applications in diverse fields such as organic synthesis, material science, and possibly pharmacology, although drug-related applications are not discussed here as per the guidelines.
Synthesis Analysis
The synthesis of compounds similar to "5-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid" involves complex reactions. For instance, Kurasawa et al. (1988) described the ring transformation of 1,5-benzoxazepines into spirobenzoxazoles, which illustrates the type of intricate reactions that might be involved in synthesizing related compounds (Kurasawa et al., 1988).
Molecular Structure Analysis
The detailed molecular structure of compounds like the one can be elucidated using various spectroscopic and crystallographic techniques. For example, Faizi et al. (2016) discussed the crystal structure of a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, highlighting the conformation and dihedral angles within the molecule, which sheds light on the molecular geometry that can be expected for similar compounds (Faizi et al., 2016).
Scientific Research Applications
Synthesis and Chemical Transformations
- The compound is used in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic chemistry. For instance, Kurasawa et al. (1988) described its role in the transformation of benzoxazepines into spirobenzoxazoles, showcasing its utility in the synthesis of complex molecular structures (Kurasawa et al., 1988).
- Bektaş et al. (2010) highlighted the use of related compounds in the synthesis of 1,2,4-triazole derivatives, emphasizing its potential in the creation of novel molecules with possible biological activities (Bektaş et al., 2010).
Applications in Medicinal Chemistry
- Kasımoğulları and Arslan (2010) explored its derivatives in medicinal chemistry, focusing on the synthesis of pyrazole dicarboxylic acid derivatives, which could have implications for drug design and development (Kasımoğulları & Arslan, 2010).
- Abu‐Hashem et al. (2020) utilized derivatives of this compound in the synthesis of benzodifuranyl and other heterocyclic compounds, which were then evaluated for their anti-inflammatory and analgesic properties, suggesting potential pharmaceutical applications (Abu‐Hashem et al., 2020).
Crystallography and Structural Analysis
- Faizi et al. (2016) studied the crystal structure of a related compound, providing insights into its molecular conformation, which is crucial for understanding its chemical behavior and interactions (Faizi et al., 2016).
- Patel et al. (2011) synthesized pyridine derivatives using similar compounds and evaluated their antimicrobial activities, contributing to the field of antibiotic research (Patel et al., 2011).
properties
IUPAC Name |
5-(4-ethoxycarbonylpiperazine-1-carbonyl)-1-methylpyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O5/c1-3-22-13(21)17-6-4-16(5-7-17)11(18)10-9(12(19)20)8-14-15(10)2/h8H,3-7H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOBSMBOOLEPCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=NN2C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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